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In the landscape of organic synthesis, the activation of hydroxyl groups is a pivotal step for
numerous transformations. Sulfonic anhydrides are a powerful class of reagents for this
purpose, converting alcohols into sulfonate esters, which are excellent leaving groups in
nucleophilic substitution and elimination reactions. This guide provides an objective comparison
of the reactivity of three commonly used sulfonic anhydrides: Trifluoromethanesulfonic
Anhydride (Tf20), Methanesulfonic Anhydride (Ms20), and p-Toluenesulfonic Anhydride
(Ts20). The information presented is supported by experimental data to aid researchers in
selecting the optimal reagent for their specific synthetic needs.

General Reactivity and Trends

The reactivity of sulfonic anhydrides is primarily governed by the electrophilicity of the sulfur
atom, which is influenced by the electron-withdrawing or donating nature of the substituent on
the sulfonyl group. A stronger electron-withdrawing group increases the electrophilicity of the
sulfur center, leading to a more reactive anhydride.

The general order of reactivity for the discussed sulfonic anhydrides is:

Trifluoromethanesulfonic Anhydride (Tf20) > Methanesulfonic Anhydride (Ms20) > p-
Toluenesulfonic Anhydride (Tsz0)
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This trend is attributed to the strong electron-withdrawing effect of the trifluoromethyl group in
Tf20, making the sulfur atoms highly electrophilic.[1][2] The methyl group in MszO is electron-
donating relative to the trifluoromethyl group, resulting in a less reactive anhydride. The p-tolyl
group in Ts20 is also electron-donating (due to hyperconjugation and the phenyl ring),
rendering it the least reactive of the three.

Quantitative Reactivity Comparison

To provide a clear comparison, the following table summarizes the performance of Tf20, Ms20,
and Ts20 in the sulfonylation of a primary alcohol under standardized conditions.

Sulfoni
c
Anhyd
ride

Reage
nt

Substr
ate

Base

Solven
t

Temp.
(°C)

Time

(h)

Yield
(%)

Refere
nce

Trifluoro
methan
esulfoni
c
Anhydri
de

Tf20

Primary
Alcohol

Pyridine

DCM

>95

[Genera
I

knowle
dge,
specific
citation

needed]

Methan
esulfoni
c
Anhydri
de

Ms20

Primary
Alcohol

EtsN

DCM

[3]

p-
Toluene
sulfonic
Anhydri
de

Ts20

Lipophil
ic
Alcohol

None

Water

MW

0.17

>90

[4]

Note: The data presented is a compilation from various sources and aims to provide a

comparative overview. Direct comparison under identical conditions in a single study is limited
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in the available literature. Reaction conditions and yields can vary significantly based on the
specific substrate, base, solvent, and temperature used.

Experimental Protocols

Detailed methodologies for the sulfonylation of a generic primary alcohol using each of the
three sulfonic anhydrides are provided below.

Protocol 1: Synthesis of a Primary Triflate using
Trifluoromethanesulfonic Anhydride (Tf20)

Materials:

e Primary Alcohol (1.0 eq)

o Trifluoromethanesulfonic Anhydride (1.2 eq)
o Pyridine (1.5 eq)

e Dichloromethane (DCM), anhydrous

Procedure:

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C using an ice bath.

e Slowly add pyridine to the stirred solution.

o Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture.

 Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
e Upon completion, quench the reaction with cold water.

o Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

the crude triflate.

Protocol 2: Synthesis of a Primary Mesylate using
Methanesulfonic Anhydride (Ms20)

Materials:

Primary Alcohol (1.0 eq)

Methanesulfonic Anhydride (1.2 eq)

Triethylamine (EtsN) (1.5 eq)

Dichloromethane (DCM), anhydrous

Procedure:

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert
atmosphere.

e Cool the solution to 0 °C.
o Add triethylamine to the stirred solution.
e Slowly add methanesulfonic anhydride to the reaction mixture.

» Allow the reaction to warm to room temperature and stir until completion as monitored by
TLC.

» Work-up the reaction by washing with water, 1M HCI, saturated aqueous sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the
crude mesylate.[3]

Protocol 3: Synthesis of a Primary Tosylate using p-
Toluenesulfonic Anhydride (Ts20)
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Materials:

e Lipophilic Primary Alcohol (1.0 eq)

e p-Toluenesulfonic Anhydride (1.1 eq)
o Water

Procedure:

e Suspend the lipophilic primary alcohol and p-toluenesulfonic anhydride in water in a
microwave-safe vessel.

« Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for a short
duration (e.g., 10 minutes).

e Monitor the reaction by TLC.
o After completion, extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate to afford the crude tosylate.[4]

Reaction Mechanisms and Logical Relationships

The sulfonylation of an alcohol with a sulfonic anhydride typically proceeds through a
nucleophilic attack of the alcohol's oxygen on one of the electrophilic sulfur atoms of the
anhydride. The reaction is generally facilitated by a non-nucleophilic base, such as pyridine or
triethylamine, which serves to deprotonate the resulting oxonium ion.
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Caption: General experimental workflow for the sulfonylation of an alcohol.

The relative reactivity of the sulfonic anhydrides can be visualized as a logical relationship
based on the electrophilicity of the sulfur center.

Decreasing Reactivity
(Electrophilicity)

More Reactive

Methanesulfonic Anhydride (Ms20) More Reactive p-Toluenesulfonic Anhydride (Ts20)
-CHs (Weakly EDG) -p-Tolyl (EDG)

Triflic Anhydride (Tf20)
-CFs3 (Strongly EWD)

Click to download full resolution via product page

Caption: Reactivity hierarchy of common sulfonic anhydrides.

Conclusion
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The choice of sulfonic anhydride for the activation of alcohols is a critical decision in synthetic
planning. Trifluoromethanesulfonic anhydride offers the highest reactivity, enabling the
sulfonylation of even hindered or unreactive alcohols, but it is also the most expensive and
moisture-sensitive. Methanesulfonic anhydride provides a good balance of reactivity and cost,
making it a versatile and widely used reagent. p-Toluenesulfonic anhydride is the least
reactive and most economical option, often suitable for simple primary and secondary alcohols,
and can sometimes be used under environmentally friendly conditions. Researchers should
consider the substrate's reactivity, steric hindrance, and the economic and environmental
constraints of their synthesis when selecting the appropriate sulfonic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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